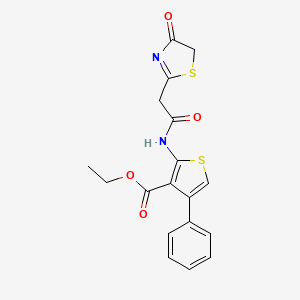

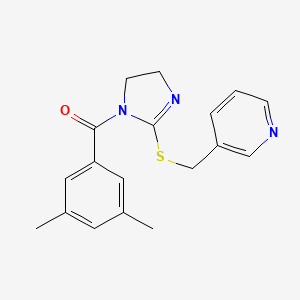

![molecular formula C16H15N3O3S3 B2968707 N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1103236-81-2](/img/structure/B2968707.png)

N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of BTTPC involves several steps. One common approach is based on the Fiesselmann thiophene synthesis . Initially, the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides yields 3-chloro-2-(hetero)aroylbenzo[b]thiophenes. Subsequently, these ketones react with methyl thioglycolate or sodium sulfide to form the desired benzo[b]thieno[2,3-d]thiophene derivatives. Similar benzo[4,5]selenopheno[3,2-b]thiophene derivatives can be prepared using 3-bromobenzo[b]selenophen-2-yl substrates .

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Derivatives

Research has explored the synthesis and applications of thiophene and benzothiazole derivatives, focusing on their potential in heterocyclic chemistry. For instance, studies have demonstrated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines. These compounds hold significant promise in medicinal chemistry due to their structural diversity and potential biological activities (Mohareb et al., 2004).

Antitumor and Antibacterial Activities

Further research has synthesized novel carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides. These compounds were evaluated for their in vitro activity against several human tumor cell lines and exhibited promising antitumor properties. Additionally, they showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in oncology and infectious diseases (Hafez et al., 2017).

Novel Synthetic Pathways

Innovative synthetic pathways have been developed to create 1,2,3,4-tetrahydropyrimidine-2-thione and their derivatives, including thiazolo[3,2-a]pyrimidines. These compounds are synthesized using key intermediates like N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Such research contributes to expanding the library of heterocyclic compounds with potential applications in drug discovery and development (Fadda et al., 2013).

Thiopeptide Antibiotic Synthesis

The synthesis of thiopeptide antibiotics, such as amythiamicin D, has been explored using a biosynthesis-inspired hetero-Diels-Alder route. These antibiotics, known for their sulfur-containing highly modified cyclic peptide structures, exhibit activity against MRSA and malaria, showcasing the potential of thiophene and benzothiazole derivatives in addressing challenging infectious diseases (Hughes et al., 2005).

Mycobacterium tuberculosis GyrB Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB ATPase. These compounds demonstrated significant antituberculosis activity and low cytotoxicity, highlighting the therapeutic potential of thiophene and benzothiazole derivatives in tackling tuberculosis (Jeankumar et al., 2013).

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S3/c20-16(18-11-5-6-14-12(9-11)17-10-24-14)13-3-1-7-19(13)25(21,22)15-4-2-8-23-15/h2,4-6,8-10,13H,1,3,7H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRNKXMSXGFXNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)SC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

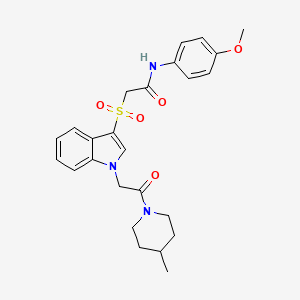

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2968624.png)

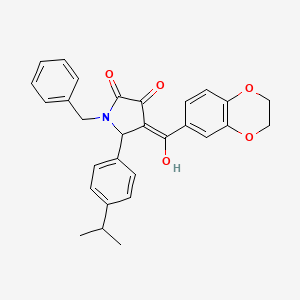

![1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one](/img/structure/B2968629.png)

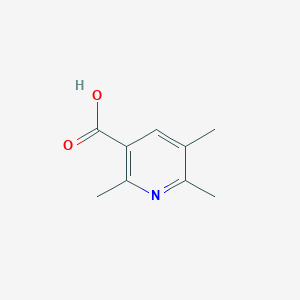

![(5E)-5-(4-methoxybenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B2968630.png)

![8-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2968632.png)

![2-(3-chlorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2968635.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2968636.png)

![5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2968637.png)

![2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2968645.png)